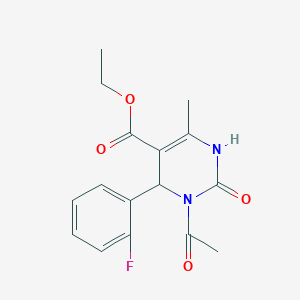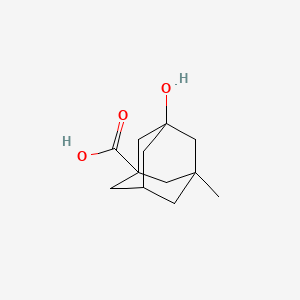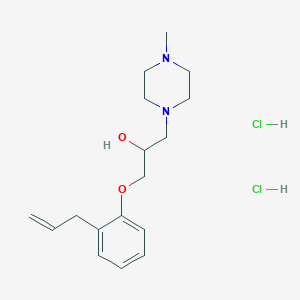
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate, also known as MNCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of esters and has a molecular weight of 394.46 g/mol. In
作用机制
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate exerts its pharmacological effects through the inhibition of COX-2 and 5-LOX. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation. 5-LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are also involved in the inflammatory response. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate inhibits the activity of 5-LOX, thereby reducing the production of leukotrienes and inflammation.
Biochemical and Physiological Effects:
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of purity and can be characterized through various spectroscopic techniques. However, 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate also has some limitations. It is insoluble in water, which makes it difficult to administer to animals. It also has low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate. One direction is the development of new anti-inflammatory drugs based on the structure of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate. Another direction is the study of the potential use of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Further research is needed to determine the optimal dosage and administration of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in vivo. The development of new formulations of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate with improved solubility and bioavailability is also an area of future research. Finally, the study of the potential side effects of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is an important area of future research.
Conclusion:
In conclusion, 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is a chemical compound that has potential applications in various fields of scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate exerts its pharmacological effects through the inhibition of COX-2 and 5-LOX. While 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the optimal dosage and administration of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in vivo and to develop new formulations with improved solubility and bioavailability. The study of the potential side effects of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is also an important area of future research.
合成方法
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate can be synthesized through the reaction of 3-(methoxycarbonyl)-2-naphthol and 4-biphenylcarboxylic acid in the presence of a catalyst. The reaction takes place under reflux in a suitable solvent such as toluene or chloroform. The product is then purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
科学研究应用
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. This makes it a potential candidate for the development of new anti-inflammatory drugs.
属性
IUPAC Name |
methyl 3-(4-phenylbenzoyl)oxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c1-28-25(27)22-15-20-9-5-6-10-21(20)16-23(22)29-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRLDDMDSRNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)